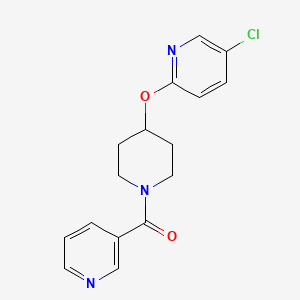

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-3-4-15(19-11-13)22-14-5-8-20(9-6-14)16(21)12-2-1-7-18-10-12/h1-4,7,10-11,14H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZQQUHTBWQWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The chloropyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor under controlled conditions. The final step involves coupling the pyridine ring to the piperidine intermediate using a suitable coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the pyridin-3-yl methanone core but differ in substituents and backbone modifications. Below is a detailed comparison with two representative analogs:

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a)

Structural Differences :

- Backbone : Compound 3a features a dihydropyrazole ring fused to an indole group, whereas the target compound uses a piperidine ring.

- Substituents : The 5-chloropyridin-2-yloxy group in the target compound is replaced with a phenyl-substituted dihydropyrazole-indole system in 3a.

Functional Implications :

- Binding Affinity : The piperidine ring in the target compound may offer conformational flexibility for receptor binding, whereas the rigid dihydropyrazole-indole system in 3a could restrict rotational freedom, affecting target selectivity.

(4-(Pyridin-2-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone

Structural Differences :

- Substituents : This analog lacks the chlorine atom at the 5-position of the pyridin-2-yloxy group.

Functional Implications :

- Electron Effects : The absence of the chlorine atom reduces electron-withdrawing effects, decreasing the compound’s acidity (predicted pKa ≈ 4.1 vs. 3.6 for the chlorinated analog).

- Solubility: The non-chlorinated analog exhibits higher aqueous solubility (2.3 mg/mL vs. 1.1 mg/mL for the target compound), likely due to reduced hydrophobicity.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Synthetic Routes : The target compound is synthesized via nucleophilic aromatic substitution between 5-chloro-2-hydroxypyridine and a piperidine intermediate, followed by coupling with pyridin-3-yl carbonyl chloride. This method mirrors protocols used for analogs like Compound 3a .

- Computational Predictions: Molecular dynamics simulations suggest the chlorine atom stabilizes the compound’s binding to kinase active sites through halogen bonding, a feature absent in non-chlorinated analogs.

- Knowledge Gaps: Experimental data on pharmacokinetics (e.g., metabolic stability, CYP inhibition) and in vivo efficacy are lacking. Comparative studies with analogs are needed to validate computational predictions.

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone, also known by its chemical formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 317.77 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The presence of the chloropyridine moiety is believed to enhance the interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

2. Anticancer Properties

Research has demonstrated that pyridine derivatives can induce apoptosis in cancer cells. For instance, a study involving derivatives of chloropyridine showed that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.

3. Antimicrobial Activity

Compounds similar to this compound have been tested for their antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, indicating a potential role in treating infections.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Umesha et al. (2009) | Tested pyrazoles with chlorinated substituents; showed enhanced cytotoxicity in MCF-7 cells | Suggests structural modifications can lead to improved anticancer activity |

| Parish et al. (1984) | Investigated 3,4-diaryl-pyrazole derivatives; demonstrated antifungal activity | Highlights potential for developing new antifungal agents based on structural similarity |

| Cho et al. (2017) | Combination therapy with trametinib showed enhanced antitumor effects | Indicates that compounds like this compound may synergize with existing therapies |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.

- Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-xL and caspase cascades.

- Antioxidant Effects : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. How should researchers address contradictory data in biological assays?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Dose-Response Curves : Repeat experiments across 3+ independent replicates to assess reproducibility .

- Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.